c-Fms-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

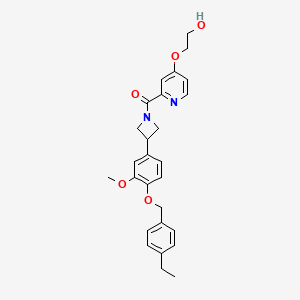

Molecular Formula |

C27H30N2O5 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[3-[4-[(4-ethylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-(2-hydroxyethoxy)-2-pyridinyl]methanone |

InChI |

InChI=1S/C27H30N2O5/c1-3-19-4-6-20(7-5-19)18-34-25-9-8-21(14-26(25)32-2)22-16-29(17-22)27(31)24-15-23(10-11-28-24)33-13-12-30/h4-11,14-15,22,30H,3,12-13,16-18H2,1-2H3 |

InChI Key |

KVXLTGRHKNTTMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3CN(C3)C(=O)C4=NC=CC(=C4)OCCO)OC |

Origin of Product |

United States |

Foundational & Exploratory

c-Fms-IN-8: A Technical Guide to a Potent CSF-1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the small molecule inhibitor, c-Fms-IN-8. The core focus of this document is to detail its primary molecular target, summarize its inhibitory activity, and provide insights into the experimental protocols used for its characterization. This guide is intended to serve as a valuable resource for researchers in oncology, immunology, and neuroinflammatory diseases where the target of this compound plays a critical role.

Core Target and Mechanism of Action

This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1][2][3][4] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[5] Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. This compound functions as a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain, thereby locking the receptor in a non-functional state and preventing its activation.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against its primary target has been determined through biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 9.1 nM | CSF-1R (c-Fms) | Biochemical Kinase Assay | [1][2][3][4] |

| IC50 | 0.8 nM | c-FMS kinase | Biochemical Kinase Assay |

Note: IC50 values can vary between different assay formats and conditions.

Key Signaling Pathways

Inhibition of CSF-1R by this compound disrupts multiple downstream signaling pathways that are critical for the function of myeloid cells. The primary pathways affected include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways collectively regulate cell survival, proliferation, and inflammatory responses.

Caption: CSF-1R signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound and similar CSF-1R inhibitors.

Biochemical Kinase Assay (Example Protocol)

This protocol is a representative example of how the IC50 value for a CSF-1R inhibitor might be determined in a biochemical setting.

Objective: To determine the in vitro inhibitory activity of this compound against the purified CSF-1R kinase domain.

Materials:

-

Recombinant human CSF-1R (kinase domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (or other test inhibitor)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

96-well plates

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted this compound.

-

Add the recombinant CSF-1R enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP (or just cold ATP for luminescence-based assays).

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the detection reagent for luminescence assays).

-

For radiometric assays, spot the reaction mixture onto a filter membrane, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For luminescence-based assays, measure the luminescence signal according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Western Blot Assay for CSF-1R Phosphorylation

This protocol describes how to assess the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.

Objective: To determine the effect of this compound on CSF-1-stimulated CSF-1R phosphorylation in a relevant cell line.

Materials:

-

A cell line expressing CSF-1R (e.g., bone marrow-derived macrophages, THP-1, or engineered cell lines)

-

Cell culture medium and supplements

-

Recombinant human CSF-1

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-CSF-1R (e.g., Tyr723), anti-total-CSF-1R

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Plate the CSF-1R expressing cells and allow them to adhere.

-

Serum-starve the cells for several hours to reduce basal receptor activation.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a predetermined concentration of recombinant human CSF-1 for a short period (e.g., 5-15 minutes) at 37°C.

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-CSF-1R overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total CSF-1R or a housekeeping protein (e.g., β-actin).

-

Quantify the band intensities to determine the dose-dependent inhibition of CSF-1R phosphorylation by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a CSF-1R inhibitor like this compound in a cell-based assay.

References

Introduction to the c-Fms Receptor Tyrosine Kinase

An In-Depth Technical Guide to c-Fms-IN-8 Pathway Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms or CD115, is a cell-surface receptor tyrosine kinase that plays a pivotal role in the regulation of the myeloid lineage.[1] Encoded by the CSF1R proto-oncogene, this receptor is essential for the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells.[1][2] The binding of its primary ligands, Colony-Stimulating Factor 1 (CSF-1 or M-CSF) and Interleukin-34 (IL-34), triggers a signaling cascade that is fundamental to immune response, bone metabolism, and tissue homeostasis.[1][3] Given its role in macrophage function, the c-Fms pathway is implicated in various pathologies, including chronic inflammatory diseases like rheumatoid arthritis, neurodegenerative disorders, and cancer, where it supports tumor-associated macrophages (TAMs).[4][5] This makes c-Fms a compelling target for therapeutic intervention. This compound is a potent, type II inhibitor of c-Fms, offering a valuable tool for investigating the biological consequences of this pathway's inhibition.[6][7]

The c-Fms Signaling Pathway

The activation of the c-Fms receptor initiates a complex network of intracellular signaling events. The process begins when a ligand (CSF-1 or IL-34) binds to the extracellular domain of the receptor.

-

Ligand Binding and Dimerization: Ligand binding induces the formation of a homodimer of two c-Fms receptor molecules.[3][8]

-

Autophosphorylation: This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues within the cytoplasmic tail. Key murine phosphorylation sites include Y559, Y697, Y706, Y721, and Y807.[8]

-

Downstream Signal Transduction: The newly phosphorylated tyrosine residues act as docking sites for various SH2 domain-containing signaling proteins. This recruitment activates multiple downstream pathways critical for cellular responses:[2][3][8]

The culmination of these signaling events governs the physiological functions of myeloid cells, including differentiation, migration, and cytokine production.

Mechanism and Potency of this compound

This compound is characterized as a Type II inhibitor of the c-Fms kinase.[6][7] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of action provides a distinct and often more selective inhibition profile. This compound demonstrates high potency in enzymatic assays.

Table 1: Potency of this compound

| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |

|---|

| this compound | c-Fms (CSF-1R) | Enzymatic | 9.1 nM |[6][7] |

Comparative Analysis of c-Fms Inhibitors

To provide context for the activity of this compound, the following table summarizes the potency of several other well-characterized small-molecule inhibitors of c-Fms. This data is crucial for selecting the appropriate tool compound for a given research application.

Table 2: Comparative Potency of Various c-Fms Kinase Inhibitors

| Inhibitor | Target(s) | Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| This compound | c-Fms | 9.1 nM (IC₅₀) | [6][7] |

| c-Fms-IN-1 | c-Fms | 0.8 nM (IC₅₀) | [9] |

| CSF1R-IN-1 | CSF1R | 0.5 nM (IC₅₀) | [9] |

| Sotuletinib (BLZ945) | CSF-1R | 1 nM (IC₅₀) | [10][11] |

| Ki-20227 | c-Fms, VEGFR2 | 2 nM (IC₅₀) | [7] |

| Edicotinib (JNJ-527) | CSF-1R, KIT, FLT3 | 3.2 nM (IC₅₀) | [7][9] |

| Linifanib (ABT-869) | CSF-1R, KDR, Flt-1/3 | 3 nM (IC₅₀), 3 nM (Kᵢ) | [9][12][13] |

| ARRY-382 | CSF1R | 9 nM (IC₅₀) | [7][10] |

| Pexidartinib (PLX-3397) | CSF1R, c-Kit | 20 nM (IC₅₀) | [10][11] |

| GW2580 | c-Fms | 30 nM (IC₅₀) | [10] |

| Pazopanib | c-Fms, VEGFR, PDGFR | 146 nM (IC₅₀) | [11] |

| Imatinib | c-Fms, Abl, c-Kit, PDGFR | 120 nM (Kᵢ) |[12][13] |

Experimental Protocols

In Vitro Kinase Assay for c-Fms Inhibition

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against the isolated c-Fms kinase domain.

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 1 µM to 0.05 nM) in DMSO, followed by a further dilution in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted compound. To each well, add the recombinant human c-Fms kinase enzyme and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration near its Km value for c-Fms.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ or similar assay that measures ADP production as a proxy for kinase activity. The signal (e.g., luminescence) is inversely proportional to the inhibitor's potency.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based c-Fms Autophosphorylation Assay

This protocol describes a method to measure the ability of this compound to inhibit ligand-induced c-Fms phosphorylation in a cellular context.[12][13]

Methodology:

-

Cell Culture: Plate cells that endogenously express c-Fms (e.g., human monocytes or the murine M-NFS-60 cell line) in 96-well plates and allow them to adhere.[5]

-

Serum Starvation: To reduce basal receptor activation, culture the cells in a low-serum or serum-free medium for 4-24 hours prior to the experiment.

-

Inhibitor Treatment: Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with a predetermined concentration of recombinant human or murine CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C to induce receptor autophosphorylation.

-

Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Analysis: Determine the protein concentration of the lysates. Analyze the levels of phosphorylated c-Fms (p-c-Fms) and total c-Fms using Western blotting or a sandwich ELISA.

-

Quantification: For Western blots, quantify the band intensity using densitometry. Normalize the p-c-Fms signal to the total c-Fms signal.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the CSF-1 stimulated control and determine the cellular IC₅₀ value.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. olopatadinehydrochloride.com [olopatadinehydrochloride.com]

- 4. med.stanford.edu [med.stanford.edu]

- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 9. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 10. abmole.com [abmole.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

The Role of Colony-Stimulating Factor 1 Receptor (CSF-1R) in Macrophage Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF-1R) and its critical function in the differentiation of macrophages. We will delve into the intricate signaling pathways, present quantitative data on its functional impact, and provide detailed experimental protocols for studying this essential biological process.

Introduction to CSF-1R and Macrophage Lineage Commitment

The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase encoded by the c-fms proto-oncogene, is a pivotal regulator of the mononuclear phagocyte system.[1][2] Its activation is essential for the survival, proliferation, differentiation, and migration of macrophages and their progenitors.[1][3][4] CSF-1R is activated by two distinct ligands: Colony-Stimulating Factor 1 (CSF-1, also known as M-CSF) and Interleukin-34 (IL-34).[4][5] While both ligands bind to and activate CSF-1R, their distinct expression patterns suggest complementary and non-redundant roles in regulating macrophage development in different tissues.[1][6]

Upon ligand binding, CSF-1R dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[5][7][8] This phosphorylation creates docking sites for a multitude of downstream signaling proteins, initiating a complex network of signaling cascades that orchestrate the macrophage differentiation program.[4] This process drives hematopoietic stem cells and monocyte precursors to commit to the macrophage lineage, giving rise to the diverse populations of tissue-resident macrophages found throughout the body.[5][6][9]

The CSF-1R Signaling Cascade in Macrophage Differentiation

The binding of CSF-1 or IL-34 to CSF-1R triggers a cascade of intracellular events that are fundamental to macrophage differentiation. This process begins with receptor autophosphorylation, which activates several key signaling pathways.

Key Downstream Signaling Pathways:

-

PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) is recruited to the phosphorylated Tyr-721 residue on the activated CSF-1R.[3][5][10] This activation leads to the production of PIP3, which in turn activates Akt (Protein Kinase B). The PI3K/Akt pathway is crucial for promoting cell survival and proliferation, two processes intrinsically linked to successful differentiation.[5][11]

-

RAS/RAF/MEK/ERK Pathway: The Growth factor receptor-bound protein 2 (Grb2) adapter protein binds to the activated CSF-1R, recruiting the Son of Sevenless (Sos) guanine nucleotide exchange factor.[5] This complex activates Ras, which in turn initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2. The ERK1/2 pathway plays a central role in CSF-1R-mediated macrophage differentiation.[5]

-

PLC-γ2 Pathway: Studies have shown that Tyr-721 and Tyr-807 are involved in promoting macrophage differentiation through the Phospholipase C-γ2 (PLC-γ2) pathway.[5]

-

SFK-Dependent Pathways: Src family kinases (SFKs) can associate with the activated CSF-1R at the pTyr-559 residue, contributing to macrophage proliferation.[5]

The phosphorylation of specific tyrosine residues on the CSF-1R intracellular domain dictates the downstream signaling events and, consequently, the cellular outcome. Mutations in these key tyrosine residues have been shown to impair proliferation and differentiation, highlighting their critical role in receptor function.[2][12] For instance, the juxtamembrane domain residue Tyr-559 and the activation loop residue Tyr-807 are particularly important for robust CSF-1R tyrosine phosphorylation in vivo and are critical for CSF-1-induced proliferation and differentiation.[2][5][12]

Quantitative Data on CSF-1R Function in Macrophage Differentiation

The activation or inhibition of CSF-1R signaling has profound and quantifiable effects on macrophage phenotype and function. The following tables summarize key quantitative findings from studies investigating the role of CSF-1R.

Table 1: Effect of CSF-1R Signaling on Macrophage Marker Expression

| Condition | Cell Type | Marker | Change in Expression | Reference |

| CSF-1 Stimulation | Murine Bone Marrow Macrophages (BMM) | Mac-1 (CD11b) | Increased expression over differentiation period | [2] |

| CSF-1R Inhibition (PLX3397) | M2 Polarized Macrophages | CD163 (M2 marker) | Significantly decreased | [13] |

| CSF-1R Inhibition (PLX3397) | M2 Polarized Macrophages | CD86 (M1 marker) | Increased | [13] |

| CSF-1R Inhibition (PLX3397) | M2 Polarized Macrophages | MRC1 (CD206, M2 marker) | Decreased gene expression | [13] |

| CSF-1R Inhibition (PLX3397) | M2 Polarized Macrophages | CCL5, CCR7 (M1 markers) | Increased gene expression | [13] |

| M-CSF induced differentiation | Human Monocytes | CD14 | Maintained/Increased | [14] |

| M-CSF induced differentiation | Human Monocytes | CD11b | Increased | [14] |

Table 2: Functional Consequences of Modulating CSF-1R Activity

| Modulation | Cellular Process | Observation | Reference |

| CSF-1R Y559F Mutation | Proliferation & Differentiation | Severely compromised in response to CSF-1 | [12] |

| CSF-1R Y807F Mutation | Proliferation & Differentiation | Severely compromised in response to CSF-1 | [12] |

| CSF-1R pTyr-721 Signaling | Macrophage Polarization | Suppresses M1 phenotype, enhances M2 phenotype | [10] |

| CSF-1R Inhibition (Antibody) | Tumor-Associated Macrophages (TAMs) | Strong reduction of F4/80+ TAMs in animal models | [15] |

| CSF-1R Blockade (Antibody) | Lamina Propria Macrophages | >95% reduction of Csf1r-EGFP+ macrophages | [16] |

| CSF-1 Treatment | Neonatal Rats | Increased hepatic macrophage content and liver growth | [17] |

Experimental Protocols for Studying CSF-1R Function

Investigating the role of CSF-1R in macrophage differentiation requires robust and reproducible experimental protocols. This section details key methodologies for in vitro differentiation and subsequent analysis.

In Vitro Differentiation of Monocyte-Derived Macrophages (MDMs)

This protocol describes the generation of macrophages from human peripheral blood mononuclear cells (PBMCs) using M-CSF.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Adherence: Plate PBMCs in a T75 flask or culture dish with RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.

-

Removal of Non-adherent Cells: Gently wash the plate/flask twice with warm PBS or serum-free medium to remove non-adherent lymphocytes.

-

Differentiation: Add complete RPMI 1640 medium (containing 10% FBS) supplemented with 40-50 ng/mL of recombinant human M-CSF.[18]

-

Incubation: Culture the cells for 6 to 7 days at 37°C in a 5% CO₂ incubator.[18][19]

-

Media Change: Replenish the culture medium with fresh M-CSF-containing medium every 3-4 days.[18]

-

Harvesting: After 6-7 days, cells will have differentiated into macrophages and can be harvested using a cell scraper or cold PBS/EDTA solution for downstream analysis.

Analysis of CSF-1R Signaling and Macrophage Phenotype

Once macrophages are differentiated, various techniques can be employed to analyze the effects of CSF-1R signaling.

A. Western Blotting for Signaling Pathway Activation

This protocol is for detecting the phosphorylation of CSF-1R and its downstream targets.[20]

-

Cell Treatment: Starve differentiated macrophages in serum-free medium for 4-6 hours. Stimulate with a time course of CSF-1 (e.g., 0, 2, 5, 15, 30 minutes). For inhibitor studies, pre-treat cells with a CSF-1R inhibitor for 1-2 hours before CSF-1 stimulation.[20]

-

Lysis: Immediately after stimulation, place the plate on ice and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-CSF1R, anti-p-ERK, anti-p-Akt) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Re-probe the membrane with antibodies for total CSF-1R, ERK, and Akt to confirm equal protein loading.

B. Flow Cytometry for Phenotypic Analysis

This protocol is for analyzing the expression of cell surface markers to characterize macrophage differentiation and polarization.[14][21][22]

-

Cell Preparation: Harvest differentiated macrophages using a non-enzymatic cell dissociation solution. Wash the cells and resuspend in FACS buffer (PBS with 2% FBS and 2mM EDTA).

-

Fc Block: Incubate cells with an Fc receptor blocking antibody for 10-15 minutes to prevent non-specific antibody binding.

-

Staining: Add a cocktail of fluorochrome-conjugated antibodies against macrophage markers (e.g., CD11b, CD14, CD68, F4/80 for general macrophages; CD86 for M1; CD163, CD206 for M2) and incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Viability Dye: Resuspend cells in FACS buffer containing a viability dye (e.g., 7-AAD, DAPI) to exclude dead cells from the analysis.[14]

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Gating Strategy: Gate on viable, single cells, and then analyze the expression of macrophage markers on the population of interest.

C. Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the expression of genes associated with macrophage differentiation and polarization.[10]

-

Cell Treatment: Treat differentiated macrophages with CSF-1, cytokines (for polarization), or CSF-1R inhibitors for a specified period (e.g., 6-24 hours).

-

RNA Extraction: Lyse cells directly in the culture plate and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize cDNA from 0.5-1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., CSF1R, PU.1, MRC1 (CD206), NOS2 (iNOS), ARG1) and a housekeeping gene (e.g., HPRT, GAPDH).

-

Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCT method, normalizing to the housekeeping gene.[10]

References

- 1. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CSF-1 receptor structure/function in MacCsf1r–/– macrophages: regulation of proliferation, differentiation, and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage Migration and Its Regulation by CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Function of CSF1 and IL34 in Macrophage Homeostasis, Inflammation, and Cancer [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. biorxiv.org [biorxiv.org]

- 10. ashpublications.org [ashpublications.org]

- 11. Delivery of CSF-1R to the lumen of macropinosomes promotes its destruction in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CSF-1 receptor structure/function in MacCsf1r-/- macrophages: regulation of proliferation, differentiation, and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for differentiation of functional macrophages from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The role of CSF1R-dependent macrophages in control of the intestinal stem-cell niche - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Macrophage colony-stimulating factor increases hepatic macrophage content, liver growth, and lipid accumulation in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - EE [thermofisher.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]

- 22. miltenyibiotec.com [miltenyibiotec.com]

Foundational Research on c-Fms Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the Colony-Stimulating Factor 1 Receptor (c-Fms), a critical signaling protein in cellular development, homeostasis, and disease. We will explore its activation, downstream pathways, and the experimental methodologies used to elucidate its function, providing a core resource for professionals in life sciences and drug discovery.

Introduction to c-Fms (CSF-1R)

The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF-1R or CD115), a cell-surface receptor tyrosine kinase (RTK).[1][2] c-Fms is essential for the regulation, survival, proliferation, and differentiation of macrophages and other mononuclear phagocytic cells.[3][4] Its activity is governed by two primary ligands: Colony-Stimulating Factor 1 (CSF-1, also known as M-CSF) and Interleukin-34 (IL-34).[1][5][6][7] The binding of these ligands initiates a cascade of intracellular signaling events that are crucial for both normal physiological processes, such as bone remodeling and innate immunity, and pathological conditions, including cancer, inflammatory diseases, and osteoporosis.[6][7][8][9][10] Given its pivotal role, the c-Fms signaling axis is a significant target for therapeutic intervention.[6][7][11]

Mechanism of c-Fms Activation

The activation of c-Fms follows a canonical model for receptor tyrosine kinases, involving ligand-induced dimerization and subsequent autophosphorylation.

-

Ligand Binding : CSF-1 or IL-34, which exist as homodimers, bind to the extracellular immunoglobulin-like domains of two c-Fms receptor monomers.[12] This binding event brings the receptor chains into close proximity.

-

Dimerization and Kinase Activation : The ligand-mediated dimerization triggers a conformational change in the intracellular domains, activating the intrinsic tyrosine kinase activity of each receptor.[9][13]

-

Trans-Autophosphorylation : The activated kinase domains then phosphorylate each other in trans on multiple specific tyrosine residues within the cytoplasmic tail.[2][9][13] This autophosphorylation is a critical step, as the newly phosphorylated tyrosines create docking sites for various downstream signaling and adaptor proteins.[9]

Key Autophosphorylation Sites and Downstream Effectors

Autophosphorylation of specific tyrosine residues is the central event that dictates the downstream signaling outcomes. Each phosphorylated site can act as a specific docking platform for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. While there are some discrepancies in the literature, several key sites in murine c-Fms have been identified.[9]

| Phospho-Tyrosine Site (Murine) | Recruited Protein(s) | Primary Downstream Pathway(s) | Cellular Response(s) |

| Y559 | c-Src, SHIP-1 | PI3K/Akt, Cytoskeletal Reorganization | Proliferation, Survival, Migration |

| Y697 | Grb2, PI3K | Ras/MEK/ERK, PI3K/Akt | Proliferation, Differentiation |

| Y706 | - | - | Differentiation |

| Y721 | PI3K (p85 subunit) | PI3K/Akt | Proliferation, Survival |

| Y807 | - | Increases Kinase Activity | General signal amplification |

| Y921 | Grb2, Shc | Ras/MEK/ERK | Proliferation |

| Y974 | Grb2 | Ras/MEK/ERK | Proliferation |

This table synthesizes data from multiple sources, primarily focusing on murine c-Fms research.[5][9][14]

Major Downstream Signaling Pathways

Upon activation, c-Fms orchestrates a network of signaling pathways that regulate diverse cellular functions. The primary cascades include the PI3K/Akt and Ras/MEK/ERK pathways.[15][16]

Phosphoinositide 3-kinase (PI3K) is a key effector recruited to phosphorylated tyrosines Y559, Y697, and Y721.[5][14] PI3K activation leads to the production of PIP3, which in turn activates Akt (Protein Kinase B). This pathway is a major driver of cell survival and proliferation.[16][17]

The adaptor protein Grb2, often in complex with Sos, binds to phosphorylated tyrosines Y697, Y921, and Y974.[14] This recruitment activates Ras, which initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the sequential activation of Raf, MEK, and finally ERK1/2. The ERK pathway is critical for proliferation, differentiation, and gene expression.[13][17][18]

-

c-Src : The proto-oncogene tyrosine kinase c-Src binds to pY559 and is crucial for mediating cytoskeletal reorganization required for cell migration.[14][19]

-

JAK/STAT : In some contexts, c-Fms activation can also lead to the phosphorylation and activation of JAK kinases and STAT transcription factors.[15]

-

PLC : Phospholipase C (PLC) can be activated downstream of c-Fms, contributing to calcium signaling and survival pathways.[5]

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. The role of the CSF-1 receptor gene (C-fms) in cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-FMS inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.biologists.com [journals.biologists.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Persistent activation of mitogen-activated protein kinases p42 and p44 and ets-2 phosphorylation in response to colony-stimulating factor 1/c-fms signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DAP12 Couples c-Fms Activation to the Osteoclast Cytoskeleton by Recruitment of Syk - PMC [pmc.ncbi.nlm.nih.gov]

c-Fms-IN-8 for Preliminary Cancer Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells.[1] In the context of cancer, c-Fms signaling is implicated in the regulation of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment. TAMs can promote tumor growth, invasion, metastasis, and angiogenesis, making c-Fms a compelling target for anti-cancer therapies.[2][3]

c-Fms-IN-8 is a potent and selective Type II inhibitor of the c-Fms kinase.[4] This guide provides a comprehensive overview of the technical aspects of utilizing this compound for preliminary cancer studies, including its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

This compound exerts its anti-cancer potential by inhibiting the kinase activity of the c-Fms receptor. The binding of its ligand, CSF-1 (or M-CSF), to c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways that promote cell survival and proliferation, primarily the PI3K/Akt and MAPK/ERK pathways.

By binding to the c-Fms kinase domain, this compound blocks this autophosphorylation and subsequent downstream signaling. This inhibition is expected to have a dual effect on cancer:

-

Direct effect on cancer cells (in some cases): Some cancer cells express c-Fms, and its inhibition can directly impede their proliferation and survival.

-

Modulation of the tumor microenvironment: The primary and more established role of c-Fms inhibition is the depletion or repolarization of tumor-promoting TAMs. This can lead to a less immunosuppressive tumor microenvironment and potentially enhance anti-tumor immune responses.

Quantitative Data

To date, specific quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models is limited in publicly available literature. The primary reported quantitative value is its in vitro potency against the isolated enzyme.

| Parameter | Value | Reference |

| c-Fms Kinase Inhibition IC50 | 9.1 nM | [4] |

Further studies are required to determine the IC50 values for cell viability and proliferation in various cancer cell lines, as well as in vivo efficacy data such as tumor growth inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in preliminary cancer studies.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the c-Fms kinase.

Materials:

-

Recombinant human c-Fms kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare Reagents: Dilute the recombinant c-Fms kinase, substrate, and ATP in kinase buffer to desired concentrations. Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the this compound dilution (or DMSO for control). Add 2.5 µL of the c-Fms kinase solution and incubate for 10 minutes at room temperature. Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Data Analysis: Measure luminescence using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Proliferation Assay (CCK-8 Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a line known to express c-Fms or a co-culture with macrophages)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include wells with DMSO as a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log concentration of this compound.

Western Blot Analysis of Downstream Signaling

This technique is used to confirm that this compound inhibits the c-Fms signaling pathway within cells.

Materials:

-

Cancer cell line or macrophages expressing c-Fms

-

This compound

-

CSF-1 (M-CSF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against: phospho-c-Fms (p-c-Fms), total c-Fms, phospho-Akt (p-Akt), total Akt, phospho-ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels relative to the total protein and loading control.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line that forms tumors in mice

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound (at a pre-determined dose and schedule) and the vehicle control to the respective groups. Administration can be via oral gavage, intraperitoneal injection, or other appropriate routes.

-

Monitoring: Measure tumor volume (Volume = (width² x length)/2) and body weight 2-3 times per week. Monitor the general health of the animals.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a defined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.

Visualizations

c-Fms Signaling Pathway

Caption: Simplified c-Fms signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro evaluation of this compound.

Experimental Workflow for In Vivo Evaluation

References

- 1. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dojindo.com [dojindo.com]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for c-Fms-IN-8 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms-IN-8 is a potent and selective Type II inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] The c-Fms/CSF-1R signaling pathway is a critical regulator of the survival, proliferation, differentiation, and function of monocytes, macrophages, and related cell types.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making c-Fms a compelling target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, signal transduction, and apoptosis.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the c-Fms kinase domain. Upon binding of its ligand, CSF-1 or IL-34, c-Fms dimerizes and undergoes autophosphorylation on multiple tyrosine residues. This phosphorylation creates docking sites for various downstream signaling proteins, activating key pathways such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which in turn promote cell survival, proliferation, and differentiation. This compound, as a Type II inhibitor, stabilizes the kinase in an inactive conformation, thereby preventing its activation and blocking these downstream signaling cascades.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | c-Fms (CSF-1R) | [1][2] |

| IC50 | 9.1 nM | [1] |

| Molecular Formula | C₂₇H₃₀N₂O₅ | |

| Molecular Weight | 462.54 g/mol | |

| Solubility | Soluble in DMSO |

Recommended Cell Lines

The choice of cell line is critical for studying the effects of this compound. Below is a list of commonly used cell lines with known c-Fms expression.

| Cell Line | Type | c-Fms Expression Level | Notes |

| RAW 264.7 | Mouse macrophage | High | A widely used model for studying macrophage function and c-Fms signaling.[5][6] |

| THP-1 | Human monocytic leukemia | Moderate (inducible) | Can be differentiated into macrophages using PMA. c-Fms expression is upregulated upon differentiation.[5][6] |

| Mono-Mac 1 | Human monocytic leukemia | Moderate | Shows reduced proliferation in response to CSF-1R inhibition.[7] |

| HL-60 | Human promyelocytic leukemia | Low to moderate (inducible) | c-Fms expression can be induced, and these cells can be differentiated into various myeloid lineages.[8] |

| A549 | Human lung carcinoma | Low | Expresses functional c-Fms, and its invasive potential can be modulated by CSF-1.[9] |

| BT-20 | Human breast carcinoma | Low (inducible) | c-Fms expression can be induced by glucocorticoids. |

Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability and proliferation.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 10 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis of c-Fms Signaling

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of c-Fms and downstream signaling proteins like Akt and ERK.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium and serum-free medium

-

Recombinant human or mouse CSF-1

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Fms (Tyr723), anti-c-Fms, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding and Serum Starvation:

-

Seed approximately 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

-

The next day, replace the complete medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.

-

-

Inhibitor Pre-treatment and Ligand Stimulation:

-

Pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Apoptosis Assay (Caspase-8 Activity)

This protocol measures the activity of caspase-8, an initiator caspase in the extrinsic apoptosis pathway, to determine if this compound induces apoptosis.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well, black, clear-bottom plates

-

Caspase-8 activity assay kit (fluorometric)

-

Fluorescence microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

For adherent cells, seed 20,000 cells per well in 90 µL of medium in a 96-well black, clear-bottom plate and incubate overnight. For suspension cells, seed 80,000 to 200,000 cells per well in 90 µL.

-

Add 10 µL of 10x concentrated this compound dilutions (e.g., 100 nM to 10 µM final concentration) or vehicle control to the wells.

-

Incubate for a desired period to induce apoptosis (e.g., 24-48 hours).

-

-

Caspase-8 Assay:

-

Prepare the caspase-8 substrate working solution according to the kit manufacturer's instructions.

-

Add 100 µL of the working solution to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/620 nm for a red fluorescent substrate).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only) from all readings.

-

Compare the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in caspase-8 activity.

-

Visualizations

c-Fms (CSF-1R) Signaling Pathway

Caption: c-Fms (CSF-1R) signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for characterizing the effects of this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. CSF1R signaling blockade stanches tumor-infiltrating myeloid cells and improves the efficacy of radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increasing c-FMS (CSF-1 receptor) expression decreases retinoic acid concentration needed to cause cell differentiation and retinoblastoma protein hypophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

Application Notes and Protocols for In Vivo Dosing and Administration of c-Fms-IN-8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of c-Fms-IN-8, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (c-Fms or CSF-1R). Due to the limited availability of published in vivo studies specifically detailing the administration of this compound, this document provides an exemplary protocol based on established methodologies for other c-Fms inhibitors in similar experimental models. Researchers are advised to use this information as a starting point and to perform dose-response studies to determine the optimal experimental conditions for their specific animal model and research question.

Introduction to this compound

This compound is a small molecule inhibitor of the c-Fms receptor tyrosine kinase, with a reported IC50 of 9.1 nM for CSF-1R.[1][2] The c-Fms signaling pathway is crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[3] Dysregulation of this pathway has been implicated in various diseases, including inflammatory disorders like rheumatoid arthritis and certain types of cancer.[1][4] Inhibition of c-Fms is therefore a promising therapeutic strategy. While in vitro data for this compound is available, specific in vivo dosing and administration protocols have not been widely published. This document aims to bridge this gap by providing detailed protocols based on analogous c-Fms inhibitors.

Quantitative Data for c-Fms Inhibitors in In Vivo Models

The following table summarizes in vivo dosing information for various c-Fms inhibitors in rodent models of arthritis and cancer. This data can serve as a valuable reference for designing in vivo studies with this compound.

| Inhibitor | Animal Model | Disease Model | Dosing Route | Dose | Dosing Frequency | Reference |

| GW2580 | Mouse (DBA/1) | Collagen-Induced Arthritis (CIA) | Oral Gavage | 30 or 80 mg/kg | Twice Daily | [1] |

| GW2580 | Rat | Adjuvant Arthritis | Oral Gavage | 25 and 75 mg/kg | Twice Daily | [5] |

| Ki20227 | Mouse | Collagen-Induced Arthritis (CIA) | Oral | Not Specified | Not Specified | [6] |

| c-Fms-IN-3 | Mouse | Collagen-Induced Arthritis (CIA) | Oral | 5-30 mg/kg | Twice Daily | [7] |

| BLZ945 | Mouse (MMTV-PyMT) | Mammary Tumor | Oral Gavage | 200 mg/kg | Once Daily | [8] |

| PLX5622 | Mouse | Neuropathic Pain | Oral Gavage | 65 mg/kg | Once Daily | [9] |

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (size appropriate for the animal model)

-

Syringes

Protocol:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution if necessary.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

-

-

Working Solution Preparation (for a 10% DMSO in Corn Oil formulation):

-

On the day of administration, thaw the this compound stock solution.

-

To prepare the final dosing solution, dilute the stock solution in corn oil. For a final concentration of 2.5 mg/mL in a 10% DMSO/90% corn oil vehicle, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.

-

Vortex the working solution vigorously to create a uniform suspension. Prepare this solution fresh before each administration.

-

In Vivo Administration in a Murine Collagen-Induced Arthritis (CIA) Model

Animal Model:

-

DBA/1J mice (male, 8-10 weeks old) are commonly used for the CIA model as they are highly susceptible.[10]

Induction of Collagen-Induced Arthritis:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

-

Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

-

Arthritis development is typically observed between days 28 and 35.

Exemplary Dosing Protocol for this compound:

-

Dose Selection: Based on the data from similar compounds, a starting dose range of 10-50 mg/kg administered orally once or twice daily is recommended. A dose-response study is crucial to determine the optimal dose.

-

Administration:

-

Administer the prepared this compound working solution or vehicle control to the mice via oral gavage. The volume of administration should be calculated based on the animal's body weight (e.g., 10 µL/g).

-

Dosing can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the establishment of arthritis).

-

-

Monitoring and Evaluation:

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.

-

Arthritis severity can be scored using a standardized scoring system (e.g., a scale of 0-4 for each paw).

-

At the end of the study, collect tissues (e.g., paws, spleen, serum) for histological analysis, cytokine profiling, and other relevant assays.

-

Signaling Pathways and Experimental Workflows

c-Fms Signaling Pathway

The binding of Colony-Stimulating Factor 1 (CSF-1) to its receptor, c-Fms, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation.

Caption: The c-Fms signaling pathway initiated by CSF-1 binding.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical arthritis model.

Caption: Workflow for an in vivo efficacy study of this compound.

Concluding Remarks

This compound is a promising therapeutic candidate for diseases driven by c-Fms signaling. While specific in vivo data for this compound remains limited in the public domain, the information and protocols provided in this document, based on extensive research on similar c-Fms inhibitors, offer a solid foundation for researchers to design and conduct their own in vivo studies. It is imperative to perform preliminary dose-finding experiments to establish the optimal therapeutic window for this compound in the chosen animal model. Careful observation and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.

References

- 1. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knockout of SLAMF8 attenuates collagen-induced rheumatoid arthritis in mice through inhibiting TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ualberta.ca [ualberta.ca]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The orally-active and selective c-Fms tyrosine kinase inhibitor Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral administration of lipopolysaccharide exacerbates collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.amsbio.com [resources.amsbio.com]

Application Note: Preparation of c-Fms-IN-8 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the c-Fms kinase inhibitor, c-Fms-IN-8, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction

This compound is a potent and selective Type II inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R, also known as c-Fms), a receptor tyrosine kinase. It demonstrates high efficacy with an IC₅₀ value of 9.1 nM[1][2][3]. The c-Fms signaling pathway is critical in the regulation, proliferation, and differentiation of macrophages. Its inhibition is a key area of research in oncology and inflammatory diseases. Accurate preparation of a stable stock solution is the first and a critical step for any in vitro or in vivo studies. This note details the standardized procedure for solubilizing this compound in DMSO.

Compound Data and Properties

Proper stock solution preparation begins with accurate compound information. The key properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Weight | 462.54 g/mol | [1][2][4][5] |

| CAS Number | 1255303-58-2 | [1][2] |

| Chemical Formula | C₂₇H₃₀N₂O₅ | [1][2][5] |

| Appearance | White to off-white solid | [1][4] |

| Purity | >98% (e.g., 99.47%) | [2][5] |

| Solubility in DMSO | 100 mg/mL (216.20 mM) | [1][2][4][6] |

Experimental Protocol

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations.

3.1. Materials and Equipment

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated micropipettes and sterile tips

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Sterile microcentrifuge tubes or cryovials for aliquoting

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2. Preparation Workflow

The following diagram outlines the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

3.3. Step-by-Step Procedure

-

Preparation of this compound Powder:

-

Before opening, allow the vial of this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture.

-

Briefly centrifuge the vial to ensure all the powder is collected at the bottom[5].

-

-

Calculating Required Mass:

-

Use the following formula to calculate the mass of this compound required for your desired concentration and volume: Mass (mg) = Desired Molarity (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 462.54 / 1000 = 4.6254 mg

-

Accurately weigh the calculated mass of this compound and place it in a sterile tube.

-

-

Dissolution:

-

Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. It is critical to use newly opened DMSO, as its hygroscopic nature can impact solubility[1][4].

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If precipitation is observed, sonicate the tube in a water bath until the solution is clear[1][2][4]. Heating the solution gently to 37°C can also aid dissolution[3].

-

-

Aliquoting and Storage:

-

Once the this compound is fully dissolved, dispense the stock solution into single-use aliquots in sterile, clearly labeled cryovials or microcentrifuge tubes.

-

This practice is essential to prevent product inactivation resulting from repeated freeze-thaw cycles[1][3][4].

-

Label each aliquot with the compound name, concentration, solvent, and preparation date.

-

Storage and Stability

Proper storage is vital to maintain the chemical integrity and biological activity of the this compound stock solution.

| Condition | Storage Temperature | Shelf Life | Citations |

| Solid Powder | 4°C (sealed, dark, dry) | As specified by manufacturer | [1][2][4][6] |

| DMSO Stock Solution | -20°C (sealed, dark) | Up to 1 month | [1][3][4] |

| DMSO Stock Solution | -80°C (sealed, dark) | Up to 6 months | [1][3][4] |

Note: Studies on various compounds in DMSO have shown that multiple freeze-thaw cycles can lead to degradation[7][8]. Therefore, using single-use aliquots is strongly recommended. The presence of water in DMSO can also contribute to compound instability over time[7][9][10].

Conceptual Signaling Pathway

This compound acts by inhibiting the autophosphorylation of the CSF-1 receptor, thereby blocking downstream signaling cascades that promote macrophage survival and proliferation.

Caption: Inhibition of the c-Fms signaling pathway by this compound.

Safety Precautions

-

This compound is intended for research use only.

-

Handle the compound and its DMSO solution in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mybiosource.com [mybiosource.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of p-c-Fms using c-Fms-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders and cancer. Therefore, inhibitors of c-Fms are valuable tools for both basic research and therapeutic development.

c-Fms-IN-8 is a potent and selective type II inhibitor of c-Fms with an IC50 of 9.1 nM.[2][3] This application note provides a detailed protocol for utilizing this compound to investigate the inhibition of c-Fms phosphorylation (p-c-Fms) in a cellular context using Western blot analysis. This protocol is intended to guide researchers in accurately assessing the efficacy of this compound and similar inhibitors.

Principle

This protocol involves the treatment of cells expressing c-Fms with varying concentrations of this compound, followed by stimulation with the c-Fms ligand, Macrophage Colony-Stimulating Factor (M-CSF), to induce receptor phosphorylation. Subsequently, cell lysates are prepared and subjected to Western blot analysis to detect the levels of phosphorylated c-Fms (p-c-Fms) and total c-Fms. The ratio of p-c-Fms to total c-Fms is then used to determine the inhibitory effect of this compound.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Catalog Number |

| This compound | MedChemExpress | HY-119942 |

| Recombinant Human M-CSF | R&D Systems | 216-MC |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | P5726 |

| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | P0044 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| NuPAGE™ 4-12% Bis-Tris Gels | Thermo Fisher Scientific | NP0321BOX |

| PVDF Transfer Membranes | Bio-Rad | 1620177 |

| Anti-phospho-c-Fms (Tyr723) Antibody | Cell Signaling Technology | 3155 |

| Anti-c-Fms Antibody | Santa Cruz Biotechnology | sc-46662 |

| HRP-conjugated Anti-rabbit IgG | Cell Signaling Technology | 7074 |

| HRP-conjugated Anti-mouse IgG | Cell Signaling Technology | 7076 |

| ECL Western Blotting Substrate | Bio-Rad | 1705061 |

Table 2: Recommended Antibody Dilutions and Incubation Times

| Antibody | Dilution | Incubation Time | Temperature |

| Primary: anti-p-c-Fms (Tyr723) | 1:1000 | Overnight | 4°C |

| Primary: anti-c-Fms | 1:1000 | Overnight | 4°C |

| Secondary: HRP-conjugated | 1:2000 - 1:5000 | 1 hour | Room Temperature |

Table 3: Experimental Parameters for this compound Treatment

| Parameter | Recommended Range | Notes |

| Cell Seeding Density | 2 x 10^6 cells / 60 mm dish | Adjust based on cell type and proliferation rate. |

| Serum Starvation | 4-16 hours | To reduce basal receptor phosphorylation. |

| This compound Concentration | 1 nM - 1 µM | A dose-response curve is recommended. Start with concentrations around the IC50 (9.1 nM). |

| This compound Pre-incubation Time | 1-4 hours | To allow for cellular uptake and target engagement. |

| M-CSF Stimulation Concentration | 50 ng/mL | Titrate for optimal phosphorylation in your cell line. |

| M-CSF Stimulation Time | 5-15 minutes | Time course recommended to determine peak phosphorylation. |

Experimental Protocols

Cell Culture and Treatment

-

Seed cells (e.g., macrophage cell lines like RAW 264.7 or bone marrow-derived macrophages) in 60 mm dishes and grow to 70-80% confluency.

-

Serum-starve the cells for 4-16 hours in a serum-free medium.

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with the desired concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 1-4 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 5-15 minutes at 37°C. Include an unstimulated control.

Protein Lysate Preparation

-

After stimulation, immediately place the dishes on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

Western Blot Analysis

-

Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended to reduce background.

-

Incubate the membrane with the primary antibody against p-c-Fms (Tyr723) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Re-probing (Optional): To detect total c-Fms on the same membrane, the membrane can be stripped using a mild stripping buffer, washed, re-blocked, and then incubated with the primary antibody against total c-Fms. Follow steps 7-11 for detection.

Mandatory Visualizations

Caption: Experimental workflow for Western blot analysis of p-c-Fms.

References

Application of c-Fms Inhibition in Rheumatoid Arthritis Research